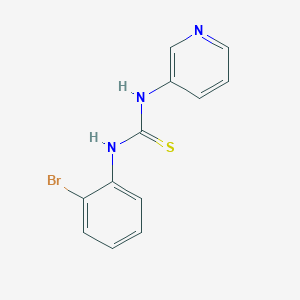![molecular formula C16H16FN3O3S B5503202 1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)
1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine” is a type of piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a piperazine ring (a hexagonal ring with two nitrogen atoms at opposite vertices), attached to a fluorophenyl group, a pyridinylcarbonyl group, and a sulfonyl group .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, often involving the nitrogen atoms in the piperazine ring. The specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorophenyl and pyridinylcarbonyl groups would likely influence the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
1-(4-fluorophenyl)piperazine has been investigated for its potential as a scaffold in drug design. Researchers explore its structural modifications to create novel compounds with improved pharmacological properties. These derivatives may target specific receptors, enzymes, or pathways relevant to various diseases, such as cancer, neurological disorders, or infectious diseases .
Antipsychotic and Anxiolytic Effects
Studies have explored the effects of 1-(4-fluorophenyl)piperazine on neurotransmitter systems, particularly serotonin (5-HT) receptors. It exhibits partial agonist activity at certain 5-HT receptor subtypes, suggesting potential applications in treating anxiety disorders and schizophrenia. Further research aims to optimize its pharmacological profile while minimizing adverse effects .
Antiallergic Properties
Derivatives of 1-(4-fluorophenyl)piperazine have been evaluated for their anti-allergic activities. Researchers investigate their ability to modulate immune responses, inhibit histamine release, and alleviate allergic symptoms. These compounds may serve as leads for developing antiallergic drugs .
Antiviral Agents
Given its structural features, 1-(4-fluorophenyl)piperazine derivatives have been explored as potential antiviral agents. Researchers investigate their interactions with viral proteins, inhibition of viral replication, and potential use against RNA viruses (e.g., influenza, HIV). Rational drug design strategies aim to enhance their efficacy .
Neuroprotection and Neurodegenerative Diseases
The compound’s ability to modulate neurotransmitter systems has sparked interest in neuroprotection. Researchers study its effects on neuronal survival, oxidative stress, and neuroinflammation. Potential applications include neurodegenerative disorders like Parkinson’s disease and Alzheimer’s disease .
Chemical Biology and Probe Development
1-(4-fluorophenyl)piperazine derivatives serve as valuable chemical tools for probing biological processes. Researchers use them to study protein–ligand interactions, receptor binding sites, and cellular signaling pathways. These compounds aid in understanding fundamental biology and identifying potential drug targets .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-14-3-5-15(6-4-14)24(22,23)20-10-8-19(9-11-20)16(21)13-2-1-7-18-12-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQWMCCPEJMBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[({[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5503125.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5503133.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)
![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)

![5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)
![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)
![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5503178.png)
![2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)
![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine](/img/structure/B5503200.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5503215.png)
![11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5503228.png)